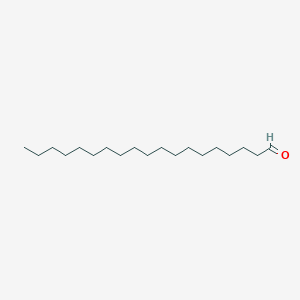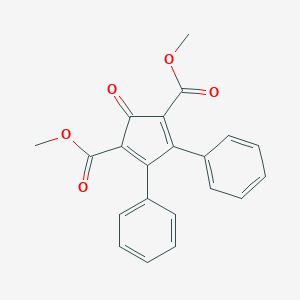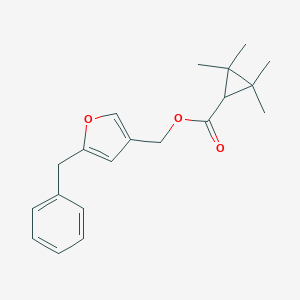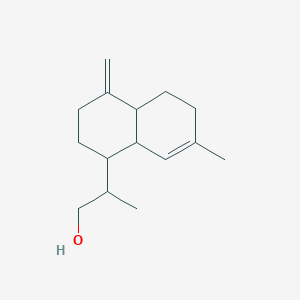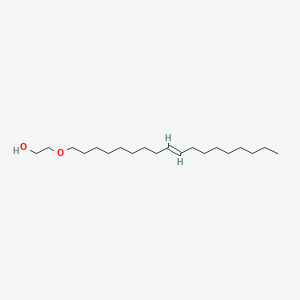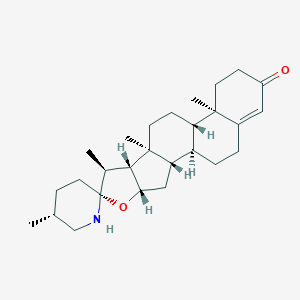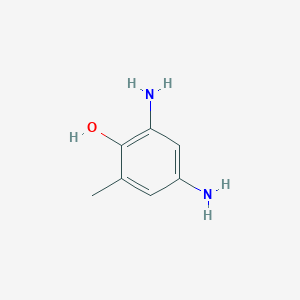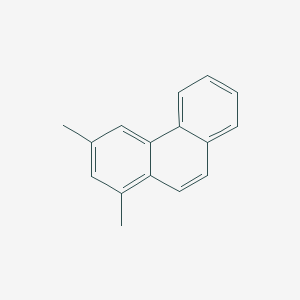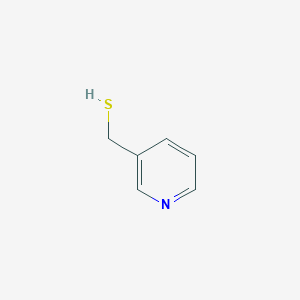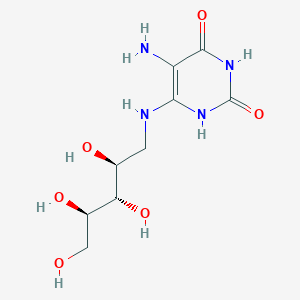
Tetracyclopropylplumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclopropylplumbane (TCPP) is a chemical compound that belongs to the family of organolead compounds. It is a highly stable compound that has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Tetracyclopropylplumbane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, including cyclic compounds, heterocycles, and natural products. In material science, Tetracyclopropylplumbane has been used as a precursor for the preparation of lead-containing polymers, which have potential applications in electronic devices and sensors. In medicinal chemistry, Tetracyclopropylplumbane has been studied for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of Tetracyclopropylplumbane is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the synthesis of DNA and RNA. This leads to a decrease in the proliferation of cancer cells and other rapidly dividing cells.
Biochemische Und Physiologische Effekte
Tetracyclopropylplumbane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tetracyclopropylplumbane can inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. In vivo studies have shown that Tetracyclopropylplumbane can inhibit the growth of cancer cells in animal models. However, the toxicity and side effects of Tetracyclopropylplumbane are not fully understood, and further research is needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetracyclopropylplumbane is its high stability, which makes it a useful reagent for various laboratory experiments. However, its insolubility in most solvents can make it difficult to work with in certain applications. Additionally, the toxicity and potential health hazards associated with Tetracyclopropylplumbane make it important to handle with care and take appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on Tetracyclopropylplumbane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Tetracyclopropylplumbane's potential applications in material science, particularly in the development of lead-containing polymers for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Tetracyclopropylplumbane, as well as its potential as an anticancer agent.
Synthesemethoden
The synthesis of Tetracyclopropylplumbane involves the reaction of cyclopropylmagnesium bromide with lead(II) acetate. The reaction takes place in the presence of a catalyst and under an inert atmosphere. The resulting product is a white crystalline solid that is highly stable and insoluble in most solvents.
Eigenschaften
CAS-Nummer |
17312-91-3 |
|---|---|
Produktname |
Tetracyclopropylplumbane |
Molekularformel |
C12H20Pb |
Molekulargewicht |
371 g/mol |
IUPAC-Name |
tetracyclopropylplumbane |
InChI |
InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |
InChI-Schlüssel |
APNNRDKAKHWEDU-UHFFFAOYSA-N |
SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Kanonische SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Synonyme |
Tetracyclopropylplumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





